![molecular formula C7H4BrN3O B1449159 7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one CAS No. 794591-77-8](/img/structure/B1449159.png)
7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one
Übersicht
Beschreibung
7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one, also known as 7-Bromo-3H-PP, is a heterocyclic compound belonging to the pyridazinone family. It is a nitrogen-containing heterocyclic compound with a molecular formula of C6H4BrN3O. 7-Bromo-3H-PP is a highly versatile compound that has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one and its derivatives have been extensively used in the synthesis of complex heterocyclic systems. These compounds serve as vital intermediates for the creation of organic photovoltaic materials and biologically active compounds. For instance, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a compound related to 7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one, was utilized to synthesize various heterocyclic systems including imidazo[1,2-a]pyridinyl-propanols and oxazolo[3,4-a]pyrido[1,2-d]-pyrazinium derivatives, showcasing its versatility in chemical synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).
Development of Photovoltaic Materials
The study and development of heterocyclic systems containing chalcogenadiazoles, such as 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one, emphasize the compound's potential in the creation of organic photovoltaic materials. This specific compound was isolated as a hydrolysis product during the synthesis process, indicating its role in the development of new materials for energy solutions (Chmovzh & Rakitin, 2021).
Exploration of Chemical Space
The compound and its derivatives contribute significantly to the exploration of unconquered chemical space, as highlighted by the creation of a virtual exploratory heterocyclic library containing over 200 unconquered bicyclic heteroaromatic rings with potential medicinal interest. This exploration leads to the synthesis and evaluation of these compounds for applications in biology and material science, expanding chemical diversity and understanding of heterocyclic compounds (Thorimbert, Botuha, & Passador, 2018).
Eigenschaften
IUPAC Name |
7-bromo-3H-pyrido[3,4-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-4-2-10-11-7(12)5(4)3-9-6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMKWQAQIMWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)C2=CN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


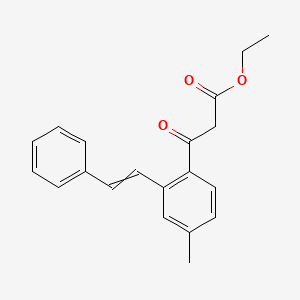
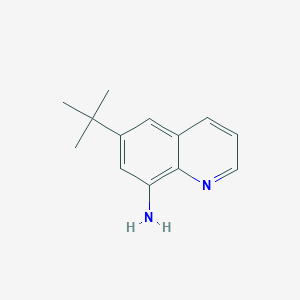
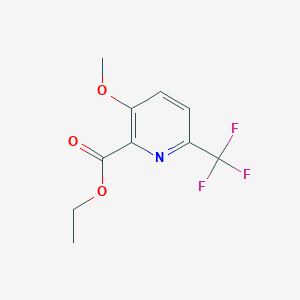
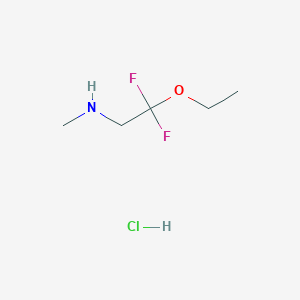
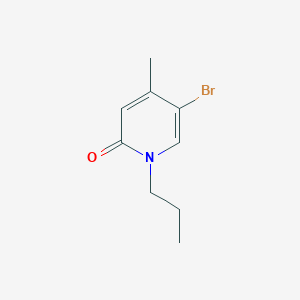
![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)
![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)
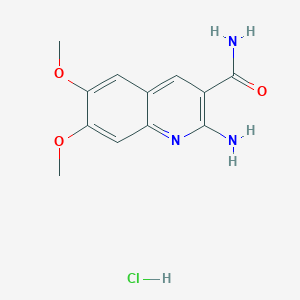
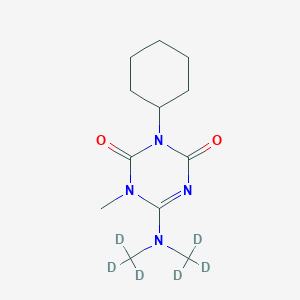
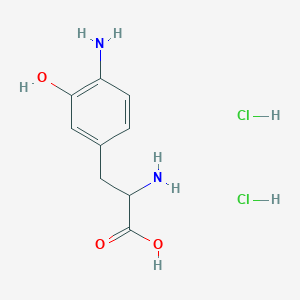
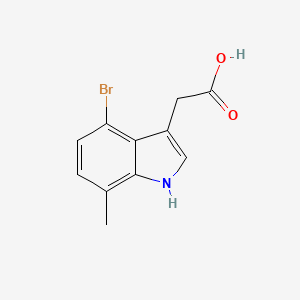
![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)
